
Phantolide
説明
Phantolide is a compound with the molecular formula C17H24O . It’s also known by other names such as Acetyl hexamethyl indan . The molecular weight of Phantolide is 244.37 g/mol .
Synthesis Analysis
The synthesis of Phantolide and its analogues involves the lipase-catalysed enantioselective transesterification of a racemic primary alcohol . The resultant two enantiomers of the primary alcohol are used as intermediates for further transformations .
Molecular Structure Analysis
Phantolide has a complex molecular structure. The IUPAC name for Phantolide is 1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone . The InChI and Canonical SMILES representations provide more details about its molecular structure .
Chemical Reactions Analysis
The key step in the synthesis of Phantolide is the lipase-catalysed enantioselective transesterification of a racemic primary alcohol . This step is crucial in the formation of Phantolide and its analogues .
Physical And Chemical Properties Analysis
Phantolide has a density of 0.9±0.1 g/cm^3 . Its boiling point is 336.6±31.0 °C at 760 mmHg . The vapour pressure of Phantolide is 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.0±3.0 kJ/mol .
科学的研究の応用
Synthesis and Application of Phantolide : This study reviews the development of phantolide, focusing on its application in essence. It discusses a synthetic method using p-cymene and tert-pentanol, which is practical for industrial production and can aid in treating papermaking wastewater (Tang Jian, 2010).
Synthesis and Odor Properties of Phantolide Analogues : Research on phantolide analogues aimed to evaluate their odor profiles. The study synthesized the enantiomers of these analogues, finding that only the (S) enantiomers had a weak musk odor (M. Kawasaki et al., 2017).
Synthesis and Olfactory Properties of Phantolide Analogues : Another study on phantolide analogues synthesized their racemates, (+)‐ and (–)‐enantiomers, to explore their odor profiles. The research found varied odor profiles in these analogues, with some displaying interesting characteristics (M. Kawasaki et al., 2018).
Study on Synthesis of Phantolide : This paper details the process of preparing phantolide using 2-methyl-2-butene. The study identifies optimal conditions for the production of HMT and phantolide, achieving high yields under specific reaction times and temperatures (Shi Neng-jin, 2011).
5,6-Disubstituted 1,2,3-Trisilaindanes as Silicon Analogues of Phantolide-Type Musk Odorants : This study focuses on synthesizing and analyzing the structure, reactivity, and olfactory properties of 5,6-disubstituted 1,2,3-trisilaindanes, silicon analogues of phantolide. It reveals that these analogues have a creamy-lactonic odor with very weak intensity (Josef B. G. Gluyas et al., 2010).
Removal of Polycyclic Synthetic Musks and Antineoplastic Drugs in Ozonated Wastewater : This research investigated the degradation of polycyclic musks, including phantolide, in municipal wastewater treated with ozone. The study provided insights into the degradation behavior of these compounds and their interaction with effluent organic matter (Wei Li et al., 2016).
Safety and Hazards
将来の方向性
The synthesis and olfactory properties of Phantolide analogues have been studied . The key step of the asymmetric synthesis was the lipase-catalysed enantioselective transesterification of a racemic primary alcohol . The odour profiles of all of the synthesized Phantolide analogues were evaluated . Some interesting findings on the odour profiles of the analogues are reported . This suggests that there is ongoing research into the properties and potential uses of Phantolide and its analogues.
特性
IUPAC Name |
1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-10-8-14-15(9-13(10)11(2)18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBHOHJWUDKDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051743 | |
| Record name | Phantolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phantolide | |
CAS RN |
15323-35-0, 64058-43-1 | |
| Record name | Phantolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15323-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl hexamethyl indan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015323350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, 1,1,2,3,3,6-hexamethylindan-5-yl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phantolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phantolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,3,3,6-hexamethylindan-5-yl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL HEXAMETHYL INDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KM1212J0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



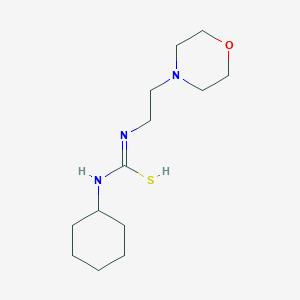
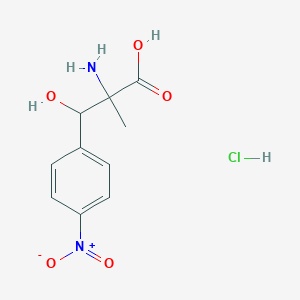
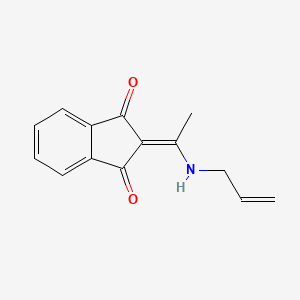

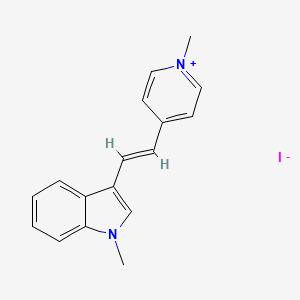



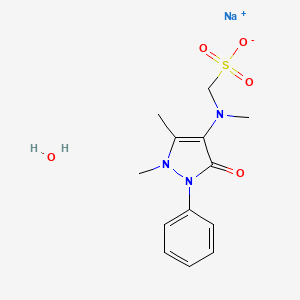
![1,3,3-Trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium (I-)](/img/structure/B7759605.png)

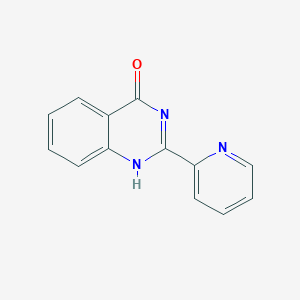
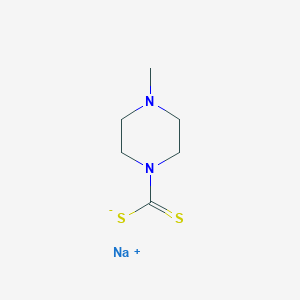
![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B7759640.png)